![molecular formula C10H9NO2 B1605237 4,5-Dimethylisatin CAS No. 100487-79-4](/img/structure/B1605237.png)
4,5-Dimethylisatin
Overview
Description
4,5-Dimethylisatin is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It is a derivative of isatin, which is an important class of heterocyclic compounds that can be used as precursors for drug synthesis .
Synthesis Analysis
Isatin and its derivatives, including this compound, have been the subject of extensive research regarding their synthesis and chemical properties . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The synthesis of these compounds often involves important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .
Chemical Reactions Analysis
Isatin and its derivatives, including this compound, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .
Scientific Research Applications
Neuroprotective Effects
Dimethyl Sulfoxide as a Neuroprotective Agent
Dimethyl sulfoxide (DMSO), used as a solvent in neuroscience research, has shown neuroprotective effects against excitotoxic death in hippocampal neurons. It suppresses glutamate responses and calcium influx induced by glutamate, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Anticancer Properties
Platinum Antitumor Agents
New platinum agents exhibit potent cytotoxic properties against triple-negative breast cancer cells. Their mechanism of action includes DNA damage, mitochondrial membrane potential reduction, and alterations in cytoskeleton organization, presenting a unique approach to cancer treatment (Kostrhunova et al., 2019).
Biological Evaluation of Novel Complexes
Platinum (II) and palladium (II) complexes with pyrazole-containing ligands have been studied for their anticancer properties. These complexes demonstrate significant cytotoxicity against leukemia cell lines, suggesting their potential as novel anticancer agents (Budzisz et al., 2004).
Impact on Gene Expression
DMSO-Induced Epigenetic Changes
DMSO, commonly used for cryopreservation and in vitro assays, can induce large-scale deregulations of microRNAs and epigenetic changes. This indicates that DMSO is not inert and its use in certain applications, like cryopreservation of embryos, should be reconsidered due to potential impacts on development (Verheijen et al., 2019).
Bromodomain Ligands
3,5-Dimethylisoxazoles as Bromodomain Ligands
These compounds act as competitive inhibitors of bromodomains, which are involved in the epigenetic regulation of gene transcription. They show promise as selective probes for bromodomains, with implications for antiproliferative and anti-inflammatory therapies (Hewings et al., 2011).
Proteomic Alterations
Proteomic Changes Induced by 5-MeO-DMT
The use of 5-MeO-DMT in human cerebral organoids revealed changes in proteins associated with long-term potentiation and cytoskeletal reorganization. This provides insights into the molecular alterations caused by such substances in the human brain (Dakić et al., 2017).
DNA Interactions
4,5‘‐Dimethylangelicin as a DNA-Photobinding Agent
This compound shows high photobinding capacity with DNA, behaving as a monofunctional reagent. It forms a complex with native DNA, providing insights into its potential applications in phototherapy and DNA interaction studies (Bordin et al., 1979).
Neuroinflammation Treatment
Fumaric Acid Esters in Neuroinflammation
Fumaric acid esters, such as dimethylfumarate, have shown neuroprotective effects in multiple sclerosis through the activation of the Nrf2 antioxidant pathway. This suggests their potential utility in enhancing cellular resistance to free radicals in neurodegenerative diseases (Linker et al., 2011).
Cellular Process Interference
Impact of DMSO on Cellular Processes
Even at low concentrations, DMSO induces changes in macromolecules that may affect experimental outcomes where it's used as a solvent. This highlights the need for caution in its widespread use in scientific research (Tunçer et al., 2018).
Gene Expression Regulation
Dimerizer-Regulated Gene Expression
Chemical inducers of dimerization (dimerizers) offer a powerful method for controlling gene expression. This approach has clinical utility in regulated gene therapy and offers modular improvements in research (Pollock & Clackson, 2002).
Future Directions
A series of novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously . The most potent inhibitors of this series outperformed rivastigmine and were comparable to galantamine, both clinically used AChE inhibitors . These results indicate that these compounds warrant further investigation as multitarget-directed ligands for AChE inhibition .
Mechanism of Action
Target of Action
4,5-Dimethylisatin is a derivative of isatin, a compound that has been the subject of various studies due to its wide range of applications in the pharmaceutical industry Isatin derivatives have been known to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that isatin derivatives have been shown to inhibit the activity of ache . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, isatin derivatives can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic nerve transmission.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as other isatin derivatives or dpp-4 inhibitors, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic properties of this compound.
Result of Action
Isatin derivatives have been reported to exhibit a range of biological activities, including anticonvulsant, antibacterial, anti-hiv, and antifungal activities . These activities suggest that this compound could potentially have a broad spectrum of effects at the molecular and cellular levels.
properties
IUPAC Name |
4,5-dimethyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSNRWCIFIUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295729 | |
Record name | 4,5-Dimethylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100487-79-4 | |
Record name | 4,5-Dimethylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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